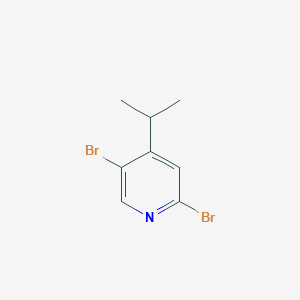

2,5-Dibromo-4-(iso-propyl)pyridine

Description

Properties

Molecular Formula |

C8H9Br2N |

|---|---|

Molecular Weight |

278.97 g/mol |

IUPAC Name |

2,5-dibromo-4-propan-2-ylpyridine |

InChI |

InChI=1S/C8H9Br2N/c1-5(2)6-3-8(10)11-4-7(6)9/h3-5H,1-2H3 |

InChI Key |

DETLOTJXFUQLST-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC(=NC=C1Br)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibromo-4-(iso-propyl)pyridine typically involves the bromination of 4-(iso-propyl)pyridine. One common method includes the use of bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is carried out under controlled temperatures to ensure selective bromination at the desired positions .

Industrial Production Methods: Industrial production of this compound often employs scalable and efficient processes. For instance, a practical and reliable synthesis method involves the bromination of 2-amino-5-bromopyridine followed by further bromination to achieve the desired product. This method ensures high yields and purity, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dibromo-4-(iso-propyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents such as organometallic compounds.

Coupling Reactions: It participates in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with the help of palladium catalysts.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include Grignard reagents and organolithium compounds.

Coupling Reactions: Palladium catalysts and boronic acids are frequently used under mild conditions to facilitate the coupling process.

Major Products Formed:

Substitution Reactions: Products include various substituted pyridines depending on the reagents used.

Coupling Reactions: The major products are biaryl compounds, which are valuable intermediates in organic synthesis.

Scientific Research Applications

2,5-Dibromo-4-(iso-propyl)pyridine finds applications in several scientific research fields:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound serves as a precursor in the development of biologically active molecules.

Medicine: It is explored for its potential in drug discovery and development.

Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5-Dibromo-4-(iso-propyl)pyridine primarily involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups, facilitating various substitution and coupling reactions. The iso-propyl group influences the compound’s steric and electronic properties, affecting its reactivity and interaction with other molecules .

Comparison with Similar Compounds

Research Highlights

- Synthetic Utility : A 2024 study demonstrated that 2,5-Dibromo-4-(iso-propyl)pyridine undergoes Suzuki-Miyaura coupling with aryl boronic acids at the 5-position selectively, enabling modular drug derivatization .

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing 2,5-Dibromo-4-(iso-propyl)pyridine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Synthesis typically involves halogenation of 4-(iso-propyl)pyridine precursors. Cross-coupling reactions like Suzuki-Miyaura, using palladium catalysts (e.g., Pd(PPh₃)₄), are effective . Key parameters:

- Temperature : 80–120°C to balance reaction rate and side-product formation.

- Solvent : Polar aprotic solvents (DMF, toluene) enhance solubility of brominated intermediates .

- Stoichiometry : 2.2–2.5 equivalents of Br₂ or NBS (N-bromosuccinimide) ensures di-substitution .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) isolates the product. Yields >75% are achievable with rigorous exclusion of moisture .

Q. What spectroscopic and crystallographic techniques are most reliable for characterizing 2,5-Dibromo-4-(iso-propyl)pyridine?

- Methodological Answer :

- NMR : ¹H NMR (δ 8.2–8.7 ppm for pyridine protons; δ 1.2–1.4 ppm for iso-propyl CH₃). ¹³C NMR distinguishes Br-substituted carbons (C2/C5: ~150 ppm) .

- X-ray Crystallography : Heavy bromine atoms enhance diffraction contrast; iso-propyl conformation (equatorial vs. axial) is resolvable .

- Mass Spectrometry : HRMS-ESI confirms molecular ion ([M+H]⁺) with <3 ppm error.

- Purity : HPLC (C18 column, MeCN/H₂O gradient) detects trace impurities (<0.5%) .

Q. How do steric and electronic effects of the iso-propyl group influence reactivity in further functionalization?

- Methodological Answer : The iso-propyl group induces steric hindrance at C4, limiting electrophilic substitution at adjacent positions. Electronic effects:

- Inductive Donation : Methyl groups donate electrons weakly, stabilizing partial positive charges during nucleophilic attacks.

- Reactivity Comparison : Contrast with 2,5-dibromo-3-methoxypyridine to isolate steric vs. electronic contributions. Kinetic studies (variable-temperature NMR) quantify activation barriers .

Advanced Research Questions

Q. What strategies resolve contradictions in reported regioselectivity during halogenation of 4-substituted pyridines?

- Methodological Answer : Discrepancies arise from competing electronic (directing effects) and steric factors. Systematic approaches:

- Isotopic Labeling : Use deuterated analogs (e.g., 4-(iso-propyl-d₇)pyridine) to track substitution pathways via ²H NMR .

- Computational Modeling : DFT (M06-2X/6-311++G**) predicts preferred sites for bromination. Compare with experimental data from analogs like 2,5-dibromo-3-methoxypyridine .

- Kinetic Control : Low-temperature reactions favor kinetic products; higher temperatures shift to thermodynamic control .

Q. How can computational modeling predict the compound’s electronic properties and guide catalytic applications?

- Methodological Answer :

- DFT Calculations : B3LYP/6-31G* level evaluates charge distribution (e.g., Br withdraws -0.18 e at C2/C5).

- Frontier Orbital Analysis : HOMO-LUMO gaps (~4.5 eV) correlate with reactivity in cross-couplings .

- Solvent Effects : COSMO-RS models simulate solvation, guiding solvent selection (e.g., toluene vs. DMF) .

Q. What green chemistry approaches minimize waste in synthesizing brominated pyridines?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.